molecular formula C26H24P+ B12665024 Benzyl(2-methylphenyl)diphenylphosphorane CAS No. 14479-51-7

Benzyl(2-methylphenyl)diphenylphosphorane

Cat. No.: B12665024
CAS No.: 14479-51-7
M. Wt: 367.4 g/mol
InChI Key: HIIBBQJTEAFDMT-UHFFFAOYSA-N
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Description

Benzyl(2-methylphenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to a benzyl group and a 2-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with a benzyl halide under controlled conditions. One common method involves the use of triphenylphosphine and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methylphenyl)diphenylphosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines or phosphine hydrides .

Scientific Research Applications

Benzyl(2-methylphenyl)diphenylphosphorane has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl(2-methylphenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through the formation of covalent bonds. The pathways involved often include nucleophilic attack on electrophilic centers or the donation of electron pairs to form stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-methylphenyl)diphenylphosphorane is unique due to the presence of both a benzyl group and a 2-methylphenyl group, which confer distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other phosphines may not be as effective .

Properties

CAS No.

14479-51-7

Molecular Formula

C26H24P+

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl-(2-methylphenyl)-diphenylphosphanium

InChI

InChI=1S/C26H24P/c1-22-13-11-12-20-26(22)27(24-16-7-3-8-17-24,25-18-9-4-10-19-25)21-23-14-5-2-6-15-23/h2-20H,21H2,1H3/q+1

InChI Key

HIIBBQJTEAFDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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